molecular formula C12H19NO6 B568097 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1245807-92-4

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B568097
CAS No.: 1245807-92-4
M. Wt: 273.285
InChI Key: PJXKJYRZDKBBEF-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound features a pyrrolidine core scaffold that is substituted with two carboxylic acid functional groups, making it a versatile dicarboxylic acid building block for organic synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and allows for selective deprotection under mild acidic conditions, which is crucial for multi-step synthetic sequences. Researchers can utilize this bifunctional molecule in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), peptidomimetics, and as a precursor for functionalized materials. Its dual carboxylic acid handles enable conjugation, salt formation, and further derivatization into amides or esters. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before handling. Note: The specific properties, applications, and hazards for this exact compound could not be confirmed from the search results. The description above is based on the general structure of the molecule and may require verification with up-to-date technical data.

Properties

IUPAC Name

3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXKJYRZDKBBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carboxylation of Pyrrolidine Derivatives

A foundational approach involves the functionalization of pyrrolidine precursors. Starting with pyrrolidine-3-carboxylic acid, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. Subsequent carboxylation at the 3-position is achieved through alkylation with bromoacetic acid derivatives. For example, treatment with methyl bromoacetate followed by hydrolysis yields the carboxymethyl moiety.

Table 1: Representative Direct Carboxylation Protocol

StepReagents/ConditionsYieldPurityReference
Boc ProtectionBoc₂O, Et₃N, MeOH, 0–20°C, 24h99%>95%
AlkylationMethyl bromoacetate, K₂CO₃, DMF, 60°C, 12h78%90%
Hydrolysis6M HCl, reflux, 6h93%98%

Asymmetric Synthesis via Chiral Pool Strategy

Enantiomerically pure forms of the compound are synthesized using (S)- or (R)-pyrrolidine-3-carboxylic acid as starting materials. For instance, (S)-1-Boc-pyrrolidine-3-carboxylic acid (CAS 140148-70-5) is subjected to a borane-mediated reduction to introduce a hydroxymethyl intermediate, which is then oxidized to the carboxymethyl group. This method preserves stereochemical integrity, critical for bioactive applications.

Key Reaction :

(S)-1-Boc-pyrrolidine-3-carboxylic acidTHF, 0°C to RTBH3(S)-1-Boc-3-(hydroxymethyl)pyrrolidine-3-carboxylic acidJones reagentCrO3/H2SO4Target compound\text{(S)-1-Boc-pyrrolidine-3-carboxylic acid} \xrightarrow[\text{THF, 0°C to RT}]{BH3} \text{(S)-1-Boc-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid} \xrightarrow[\text{Jones reagent}]{CrO3/H2SO4} \text{Target compound}

Yield: 82% over two steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction rates for Boc protection and alkylation steps. For example, Boc anhydride reactions in THF at 0°C achieve near-quantitative yields, while alkylation in DMF at 60°C minimizes side-product formation.

Catalytic Systems

Palladium on carbon (Pd/C) is employed in hydrogenation steps to deprotect intermediates, as demonstrated in the synthesis of 1-Boc-pyrrolidine-3-carboxylic acid from N-benzyl precursors. Additionally, coupling agents like EDC·HCl and HOAt facilitate carboxymethyl group introduction with >90% efficiency.

Table 2: Catalytic Hydrogenation Parameters

ParameterValueImpact on Yield
Catalyst Loading10% Pd/C, 40g/mol95% Conversion
Pressure1 atm H₂88% Isolated Yield
SolventAcetic acidPrevents Over-reduction

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Industrial protocols utilize flow chemistry to enhance scalability and safety. A patented method involves continuous Boc protection in a microreactor, achieving 98% conversion at 50°C with residence times under 10 minutes. This approach reduces thermal degradation risks associated with batch processing.

Green Chemistry Innovations

Recent advances emphasize solvent-free Boc protection using mechanochemical milling. Ball-milling Boc anhydride with pyrrolidine-3-carboxylic acid and catalytic triethylamine yields 94% product purity, eliminating volatile organic solvent use.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel column chromatography with ethanol/chloroform (1:8 v/v) effectively isolates intermediates, yielding >95% purity. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms final compound homogeneity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, Boc), 2.11–2.22 (m, 1H, pyrrolidine), 3.63–4.02 (m, 1H, CH₂CO₂H).

  • HRMS : m/z calc. for C₁₀H₁₇NO₄ [M+H]⁺ 215.1158, found 215.1155.

Challenges and Mitigation Strategies

Diastereomer Formation

The geminal carboxymethyl and carboxylic acid groups at C3 pose steric challenges, leading to diastereomerization during alkylation. Employing low temperatures (–20°C) and bulky bases (e.g., DBU) suppresses racemization, improving enantiomeric excess to >98%.

Hydrolytic Instability

The Boc group is susceptible to acidic hydrolysis. Storage under inert gas (N₂/Ar) at 2–8°C in anhydrous DMF or THF extends shelf-life to >12 months.

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolidine ring. Common reagents include alkyl halides and nucleophilic bases.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₂H₁₉N₁O₆
  • Molecular Weight: 273.29 g/mol
  • IUPAC Name: 3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
  • CAS Number: 1245807-92-4

The compound features a pyrrolidine ring with carboxylic acid functionalities, which enhances its reactivity and solubility, making it suitable for various chemical reactions.

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in:

  • Antiviral Activity: Certain derivatives of pyrrolidine compounds exhibit antiviral properties against viruses such as HIV and influenza. Research indicates that modifications to the pyrrolidine structure can enhance antiviral efficacy, making this compound a candidate for drug development .
  • Antibacterial Properties: Studies have demonstrated that compounds containing the pyrrolidine moiety can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to protect amino groups during reactions. The tert-butoxycarbonyl (Boc) protecting group is commonly used to prevent unwanted reactions of amines, allowing for selective coupling reactions in peptide synthesis .

Organic Synthesis

In organic chemistry, this compound is utilized as a chiral auxiliary or a precursor for synthesizing more complex molecules, including:

  • Chiral Ligands: The compound can be used to create chiral ligands that facilitate asymmetric catalysis, which is crucial in producing enantiomerically pure compounds .
  • Pharmaceutical Intermediates: It is employed in the synthesis of various pharmaceutical agents by enabling the formation of complex structures through strategic chemical transformations .

Case Study 1: Antiviral Compound Development

A study highlighted the synthesis of pyrrolidine derivatives that showed significant antiviral activity against tobacco mosaic virus (TMV). The research focused on optimizing the structure of these compounds to enhance their effectiveness as antiviral agents. The results indicated that specific modifications to the pyrrolidine structure led to higher activity levels compared to existing antiviral agents .

Case Study 2: Antibacterial Activity Evaluation

Another investigation assessed the antibacterial properties of various N-Boc-pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited strong inhibitory effects, indicating their potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed to expose reactive amine groups, allowing for further chemical modifications and interactions with molecular targets.

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid

  • CAS : 2248327-09-3
  • Molecular Formula: C₁₁H₁₆F₂NO₄
  • Key Differences : Replaces the carboxymethyl group with a difluoromethyl (-CF₂H) substituent.
  • Reduced hydrogen-bonding capacity due to the absence of a carboxylic acid in the substituent.

1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic Acid

  • CAS : 1108713-51-4
  • Molecular Formula: C₁₁H₁₉NO₄ (estimated)
  • Key Differences : A methyl group replaces the carboxymethyl substituent and is positioned at the 4-carbon instead of the 3-carbon.
  • Lacks the additional carboxylic acid, reducing polarity and solubility in aqueous media.

1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid

  • CAS : 59378-75-5
  • Molecular Formula: C₁₀H₁₇NO₄
  • Key Differences : Only one carboxylic acid group at the 3-position, without the carboxymethyl extension.
  • Implications :
    • Simplified structure with fewer functional groups, likely leading to lower molecular weight and altered reactivity in coupling reactions .

Ring Size and Heteroatom Variations

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid

  • CAS : 934342-39-9
  • Molecular Formula: C₁₁H₁₈FNO₄
  • Key Differences : Piperidine ring (6-membered) instead of pyrrolidine (5-membered), with a fluorine substituent at the 3-position.
  • Implications :
    • Increased ring size may enhance flexibility, affecting binding to rigid enzymatic pockets .
    • Fluorine’s electron-withdrawing effects could modulate acidity of the carboxylic acid group.

1-(tert-Butoxycarbonyl)-3-(cyanomethyl)azetidine-3-carboxylic acid

  • CAS: Not specified (see ).
  • Molecular Formula : Estimated as C₁₀H₁₃N₂O₄.
  • Key Differences: Azetidine ring (4-membered) with a cyanomethyl (-CH₂CN) group.
  • Implications :
    • Smaller, more strained ring may increase reactivity in nucleophilic substitutions .
    • The nitrile group offers orthogonal reactivity for click chemistry or hydrolysis to carboxylic acids.

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) Substituent(s) Key Functional Groups LogP* (Predicted)
Target Compound 273.28 Carboxymethyl 2×COOH, Boc -0.5
3-(Difluoromethyl) analog 247.26 Difluoromethyl 1×COOH, Boc 0.8
4-Methyl analog ~229 Methyl 1×COOH, Boc 1.2
Piperidine-3-fluoro analog 247.26 Fluorine 1×COOH, Boc 0.5
Azetidine-cyanomethyl analog ~225 Cyanomethyl 1×COOH, Boc 0.3

*LogP values estimated using fragment-based methods; actual values may vary.

Biological Activity

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, also known as N-Boc-β-proline, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₂₃NO₅
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1281549-47-0

The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of β-amino acid derivatives, including those containing pyrrolidine moieties. For instance, compounds similar to this compound have been shown to exhibit significant antiviral activity against various viruses:

  • Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral replication. For example, certain derivatives demonstrated a protective activity against tobacco mosaic virus (TMV) with curative rates exceeding 55% at concentrations around 500 μg/mL .

Antibacterial and Anti-inflammatory Effects

The compound has also been evaluated for its antibacterial and anti-inflammatory potential. Research indicates that β-amino acid derivatives can inhibit bacterial growth and modulate inflammatory responses:

  • In vitro Studies : In laboratory settings, compounds with similar structures have shown effectiveness against common bacterial strains, suggesting that they may serve as leads for developing new antibiotics .

Study 1: Antiviral Efficacy Against HSV-1

A study focused on the antiviral efficacy of pyrrolidine derivatives against Herpes Simplex Virus type 1 (HSV-1). The findings indicated that specific structural modifications in pyrrolidine derivatives enhanced their inhibitory effects on viral replication in Vero cell cultures. The most effective compounds exhibited EC₅₀ values significantly lower than control agents .

Study 2: Optimization for Antiviral Potency

Research by Bernardino et al. explored the optimization of β-amino acid-containing heterocycles for enhanced antiviral potency. The study demonstrated that structural variations could lead to improved activity against multiple viral strains, including HSV and VSV (vesicular stomatitis virus) .

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeTarget Virus/BacteriaEC₅₀/Curative Rate
AntiviralPyrrolidine DerivativeHSV-1Lower than control
Antiviralβ-amino Acid DerivativeTobacco Mosaic Virus56.8% Curative Rate
AntibacterialPyrrolidine DerivativeStaphylococcus aureusSignificant Inhibition
Anti-inflammatoryPyrrolidine DerivativeInflammatory CytokinesModulation Observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via multi-step functionalization of the pyrrolidine scaffold. Key steps include Boc protection of the amine group (e.g., using di-tert-butyl dicarbonate in dichloromethane with DMAP and triethylamine at 0–20°C) , followed by carboxymethylation. For the latter, alkylation with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) is typical. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm Boc group presence (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl signal at ~155 ppm in ¹³C NMR) and carboxymethyl integration (e.g., CH₂ protons at ~3.5–4.0 ppm) .
  • IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹) .
  • HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]⁺ or [M-Boc+H]⁺ fragments) .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Boc group and decarboxylation. Pre-weigh aliquots under inert gas (N₂/Ar) to minimize moisture exposure. For long-term storage (<6 months), lyophilization is recommended .

Advanced Research Questions

Q. What strategies can resolve challenges in stereochemical control during the synthesis of substituted derivatives (e.g., fluorophenyl analogs)?

  • Methodological Answer : Use chiral auxiliaries or enantioselective catalysis to direct stereochemistry. For example, (3R,4S)-configured derivatives can be synthesized via asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts. Confirm stereochemistry via X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .

Q. How can researchers optimize reaction yields when introducing carboxymethyl groups onto the pyrrolidine ring under varying pH conditions?

  • Methodological Answer : Conduct pH-controlled alkylation in a biphasic system (e.g., water/dichloromethane) with phase-transfer catalysts (e.g., tetrabutylammonium bromide). Maintain pH 8–9 (using NaHCO₃) to deprotonate the carboxylic acid without hydrolyzing the Boc group. Monitor reaction progress via TLC (silica gel, Rf ~0.3 in 10% MeOH/CH₂Cl₂) .

Q. What analytical approaches distinguish regioisomers formed during functionalization reactions (e.g., nitration or sulfonation)?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Identify spatial proximity of substituents (e.g., NOE correlations between carboxymethyl and adjacent protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via exact mass matching (e.g., C₁₀H₁₈N₂O₄ requires 230.1267 g/mol) .
  • X-ray Diffraction : Resolve ambiguous structures crystallographically, particularly for sterically hindered isomers .

Data Contradiction Analysis

  • Example Scenario : Conflicting reports on Boc group stability under basic conditions.
    • Resolution : Boc cleavage is pH-dependent. Avoid prolonged exposure to strong bases (e.g., NaOH). Use milder bases (e.g., NaHCO₃) during carboxymethylation, and validate stability via control experiments (TLC monitoring at 1-hour intervals) .

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